Cas no 76735-57-4 (Cannflavin A)

Cannflavin A is a naturally occurring prenylated flavonoid found in Cannabis sativa. It belongs to the flavone subclass and exhibits notable anti-inflammatory properties by selectively inhibiting prostaglandin E2 (PGE2) production, outperforming conventional NSAIDs like aspirin in vitro. Its mechanism involves targeting microsomal prostaglandin E synthase-1 (mPGES-1), reducing inflammation without the gastrointestinal side effects associated with cyclooxygenase (COX) inhibition. Cannflavin A also demonstrates potential neuroprotective and antioxidant activities, making it a subject of interest for therapeutic applications. Its lipophilic nature enhances membrane permeability, improving bioavailability. Research suggests promise in treating chronic inflammatory conditions, though further clinical studies are needed to validate efficacy and safety.
Cannflavin A structure
Cannflavin A structure
商品名:Cannflavin A
CAS番号:76735-57-4
MF:C26H28O6
メガワット:436.49692
CID:2073331
PubChem ID:10071695

Cannflavin A 化学的及び物理的性質

名前と識別子

    • Cannflavin A
    • canniflavone-2
    • 76735-57-4
    • Canniflavone 2
    • 6-((2E)-3,7-Dimethyl-2,6-octadien-1-yl)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one
    • SCHEMBL12954625
    • CHEBI:185375
    • CS-0793392
    • 4H-1-Benzopyran-4-one, 6-((2E)-3,7-dimethyl-2,6-octadien-1-yl)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-
    • DTXSID901336952
    • HY-W748591
    • UNII-GP8SR738HV
    • 6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
    • LMPK12110794
    • CHEMBL4098732
    • GP8SR738HV
    • Cannaflavin A
    • BDBM50251241
    • CannflavinA
    • DA-71899
    • 4H-1-Benzopyran-4-one, 6-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-
    • FC171893
    • インチ: InChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-24-25(26(18)30)21(29)14-22(32-24)17-9-11-19(27)23(12-17)31-4/h6,8-9,11-14,27-28,30H,5,7,10H2,1-4H3/b16-8+
    • InChIKey: MWGFICMOCSIQMV-LZYBPNLTSA-N
    • ほほえんだ: CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C

計算された属性

  • せいみつぶんしりょう: 436.18858861g/mol
  • どういたいしつりょう: 436.18858861g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 749
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 6.4

Cannflavin A 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C175398-1mg
Cannflavin A
76735-57-4
1mg
$ 210.00 2023-09-08
PhytoLab
85954-1000mg
Cannflavin A
76735-57-4 ≥ 90.0 %
1000mg
€21300 2023-10-25
TRC
C175398-10mg
Cannflavin A
76735-57-4
10mg
$ 1782.00 2023-09-08
PhytoLab
85954-500mg
Cannflavin A
76735-57-4 ≥ 90.0 %
500mg
€11360 2023-10-25
1PlusChem
1P01E5PY-1mg
CannflavinA
76735-57-4 98%
1mg
$193.00 2024-04-21
PhytoLab
85954-50mg
Cannflavin A
76735-57-4 ≥ 90.0 %
50mg
€1278 2023-10-25
A2B Chem LLC
AX39414-1mg
Cannflavin A
76735-57-4 ≥98%
1mg
$132.00 2024-04-19
TRC
C175398-2.5mg
Cannflavin A
76735-57-4
2.5mg
$ 489.00 2023-09-08
TRC
C175398-5mg
Cannflavin A
76735-57-4
5mg
$ 928.00 2023-04-18
PhytoLab
85954-250mg
Cannflavin A
76735-57-4 ≥ 90.0 %
250mg
€6035 2023-10-25

Cannflavin A 関連文献

Cannflavin Aに関する追加情報

Recent Advances in Cannflavin A (76735-57-4) Research: A Comprehensive Review

Cannflavin A, a prenylated flavonoid with the chemical identifier 76735-57-4, has recently garnered significant attention in the field of chemical biology and medicinal research. This compound, primarily isolated from Cannabis sativa, exhibits potent anti-inflammatory and neuroprotective properties, making it a promising candidate for therapeutic applications. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its potential in treating chronic inflammatory diseases and neurodegenerative disorders.

One of the groundbreaking studies published in 2023 demonstrated that Cannflavin A exerts its anti-inflammatory effects by selectively inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 through the modulation of the NF-κB signaling pathway. The study utilized in vitro models of human macrophages and in vivo murine models of colitis, providing robust evidence for its efficacy. Furthermore, the research highlighted the compound's superior selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a reduced risk of gastrointestinal side effects.

Another notable advancement in Cannflavin A research involves its synthetic production. Given the challenges associated with extracting sufficient quantities from natural sources, researchers have developed a novel enzymatic synthesis pathway that significantly enhances yield and purity. This method, published in a recent issue of Journal of Natural Products, employs a combination of genetically engineered yeast strains and optimized fermentation conditions to produce Cannflavin A at an industrial scale. This breakthrough not only addresses supply chain issues but also opens doors for large-scale clinical trials.

In addition to its anti-inflammatory properties, Cannflavin A has shown promise in neuroprotection. A 2024 study revealed its ability to mitigate oxidative stress and apoptosis in neuronal cells exposed to amyloid-beta peptides, a hallmark of Alzheimer's disease. The compound's dual action as an antioxidant and anti-inflammatory agent positions it as a potential multi-target therapeutic for neurodegenerative conditions. However, further pharmacokinetic and pharmacodynamic studies are required to fully understand its bioavailability and metabolic pathways in humans.

Despite these promising findings, challenges remain in the clinical translation of Cannflavin A. Issues such as solubility, stability, and targeted delivery need to be addressed to maximize its therapeutic potential. Recent efforts have focused on nanoformulation techniques to improve its bioavailability, with preliminary results showing enhanced absorption and prolonged circulation time in animal models. These advancements underscore the importance of interdisciplinary collaboration in bridging the gap between bench research and clinical application.

In conclusion, Cannflavin A (76735-57-4) represents a frontier in the development of novel therapeutics for inflammatory and neurodegenerative diseases. The latest research highlights its multifaceted mechanisms of action, innovative synthesis methods, and potential clinical applications. As the scientific community continues to unravel its full potential, Cannflavin A stands as a testament to the untapped pharmacological treasures within natural products. Future studies should prioritize translational research to bring this promising compound from the laboratory to the clinic.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:76735-57-4)Cannflavin A
TBW01685
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ